Product packaging for (2R)-2-phenylhexane-1,2-diol(Cat. No.:CAS No. 183201-35-6)

(2R)-2-phenylhexane-1,2-diol

Cat. No.: B14266003
CAS No.: 183201-35-6
M. Wt: 194.27 g/mol
InChI Key: IMENUYZRCQHBOW-LBPRGKRZSA-N
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Description

(2R)-2-phenylhexane-1,2-diol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O2 B14266003 (2R)-2-phenylhexane-1,2-diol CAS No. 183201-35-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183201-35-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(2R)-2-phenylhexane-1,2-diol

InChI

InChI=1S/C12H18O2/c1-2-3-9-12(14,10-13)11-7-5-4-6-8-11/h4-8,13-14H,2-3,9-10H2,1H3/t12-/m0/s1

InChI Key

IMENUYZRCQHBOW-LBPRGKRZSA-N

Isomeric SMILES

CCCC[C@](CO)(C1=CC=CC=C1)O

Canonical SMILES

CCCCC(CO)(C1=CC=CC=C1)O

Origin of Product

United States

The Importance of Chiral 1,2 Diols in Stereoselective Synthesis

Chiral 1,2-diols, also known as vicinal diols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms, with at least one of these carbons being a stereocenter. This structural motif is of paramount importance in organic synthesis for several reasons.

Optically pure 1,2-diols are fundamental building blocks in the synthesis of a wide array of natural products, pharmaceuticals, and chiral ligands. researchgate.net Their prevalence in biologically active molecules underscores their significance. Furthermore, chiral diols are extensively utilized as chiral ligands and catalysts in asymmetric synthesis. alfachemic.com By coordinating with metal centers, they create a chiral environment that can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. alfachemic.com This level of control is crucial in the pharmaceutical industry, where the therapeutic effects of a drug are often associated with a single enantiomer.

The synthesis of these vital chiral 1,2-diols can be achieved through various methods, including the Sharpless asymmetric dihydroxylation, catalytic asymmetric epoxidation followed by ring-opening, and biocatalytic approaches using enzymes like alcohol dehydrogenases. rsc.orgu-szeged.hu These methods often provide high levels of enantioselectivity and diastereoselectivity, making chiral 1,2-diols readily accessible for further synthetic transformations. rsc.org

2r 2 Phenylhexane 1,2 Diol As a Prototypical Chiral Vicinal Diol for Research

(2R)-2-phenylhexane-1,2-diol serves as an excellent model compound for studying the principles of stereoselective reactions. Its structure incorporates a phenyl group, which can influence reaction pathways through electronic and steric effects, and a chiral center at the C2 position, which imparts stereochemical bias. The presence of both a primary and a tertiary alcohol offers opportunities for regioselective reactions.

The IUPAC name for this compound is this compound. qmul.ac.ukqmul.ac.uk It belongs to the class of compounds known as vicinal diols, which are characterized by the presence of hydroxyl groups on adjacent carbon atoms. rsc.org The designation "(2R)" specifies the absolute configuration at the second carbon atom of the hexane (B92381) chain, according to the Cahn-Ingold-Prelog priority rules.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Appearance Likely a colorless oil or a low-melting solid
Polarity Polar due to the two hydroxyl groups cymitquimica.com
Solubility Expected to be soluble in polar organic solvents

This table is generated based on the general properties of similar diols and basic chemical principles.

The presence of two hydroxyl groups allows this compound to act as a bidentate ligand, capable of coordinating to metal centers. This property is central to its application in catalysis.

Scope and Research Focus on the Chemical Compound

Research involving (2R)-2-phenylhexane-1,2-diol and related chiral vicinal diols is primarily concentrated on their synthesis and application in asymmetric catalysis.

Synthesis: The preparation of enantiomerically pure this compound is a key area of investigation. Asymmetric dihydroxylation of the corresponding alkene, 2-phenyl-1-hexene, using Sharpless catalysts is a common and effective method. Biocatalytic reductions of the corresponding α-hydroxy ketone, 1-hydroxy-2-phenylhexan-2-one, using specific enzymes can also yield the desired (2R)-diol with high enantioselectivity. rsc.org

Catalytic Applications: A major focus of research is the use of this compound and its derivatives as chiral ligands in a variety of asymmetric transformations. These include:

Asymmetric Hydrogenation: Chiral diol-metal complexes can catalyze the enantioselective hydrogenation of prochiral olefins and ketones.

Asymmetric Epoxidation: They can be used to direct the stereoselective epoxidation of allylic alcohols.

Asymmetric Aldol (B89426) Reactions: As chiral auxiliaries or ligands, they can control the stereochemical outcome of aldol reactions, which are fundamental carbon-carbon bond-forming reactions. alfachemic.com

The development of new catalytic systems employing chiral diols like this compound continues to be an active area of research, driven by the demand for more efficient and selective methods for the synthesis of enantiomerically pure compounds. oatext.com

Stereochemical Principles and Mechanistic Studies Involving 2r 2 Phenylhexane 1,2 Diol

Fundamental Concepts of Stereoselectivity and Stereospecificity in Reactions of Vicinal Diols

Diastereoselectivity and Enantioselectivity in Transformations Involving (2R)-2-phenylhexane-1,2-diol

The stereochemistry of vicinal diols, such as this compound, plays a pivotal role in determining the outcome of their chemical transformations. The presence of two adjacent stereocenters in many vicinal diols means that reactions can proceed with varying degrees of diastereoselectivity and enantioselectivity.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In reactions involving a chiral diol like this compound, the inherent chirality of the starting material can influence the stereochemical course of the reaction, leading to the selective formation of a particular diastereomeric product. For instance, in the synthesis of vicinal diols bearing a tertiary carbinol, the diastereoselectivity is highly dependent on the stereochemistry of the starting tri-substituted olefin. nih.gov The development of catalytic asymmetric methods allows for the synthesis of a wide range of 1,2-diols with high diastereoselectivity. nih.gov

Enantioselectivity is the preferential formation of one enantiomer over its mirror image. In the context of synthesizing chiral diols, numerous strategies have been developed to achieve high enantioselectivity. nih.gov Asymmetric dihydroxylation and epoxidation/ring-opening reactions are widely used methods. nih.gov For example, nickel-catalyzed reductive coupling of dienol ethers and aldehydes can produce monoprotected vicinal diols with excellent diastereo- and enantioselectivity. acs.org The choice of chiral ligands, such as (R)-BINAP, is often crucial for achieving high stereocontrol in these reactions. Biocatalytic approaches, using enzymes like monooxygenases and epoxide hydrolases, have also emerged as green and efficient methods for the enantioselective dihydroxylation of olefins to produce chiral vicinal diols with high enantiomeric excess (ee). researchgate.netacs.org

While specific studies on the diastereoselectivity and enantioselectivity of transformations involving this compound are not extensively detailed in the provided search results, the general principles governing vicinal diols are applicable. The stereochemical outcome of its reactions would be influenced by the directing effects of the existing stereocenters and the nature of the reagents and catalysts employed.

Steric and Electronic Factors Governing Stereochemical Outcomes in Diol Reactions

The stereochemical outcome of reactions involving vicinal diols is governed by a combination of steric and electronic factors. iupac.org These factors dictate the preferred transition state geometry, thus influencing which stereoisomer is formed preferentially.

Steric factors arise from the spatial arrangement of atoms and groups within the reacting molecules. Bulky substituents can hinder the approach of a reagent from a particular direction, favoring attack from the less sterically encumbered face. In the cyclization of 1,2,n-triols, for example, the stereochemistry of the starting triol influences the conformation of the transition state. An axial orientation of a bulky group, such as a phenyl group, can lead to increased steric repulsion, affecting the regioselectivity of the cyclization. msu.edu

Electronic factors relate to the distribution of electron density in the reacting molecules. Electron-donating and electron-withdrawing groups can influence the stability of intermediates and transition states. For instance, in the Lewis acid-mediated cyclization of 1,2,n-triols, the presence of an electron-donating group on an aromatic ring can stabilize a carbocationic intermediate, leading to the exclusive formation of a six-membered ring product. msu.edu Conversely, an electron-withdrawing group can disfavor carbocation formation at that position, resulting in the formation of a five-membered ring. msu.edu

In the context of this compound, the phenyl group and the butyl group attached to the stereocenters will exert significant steric and electronic effects. The phenyl group, with its planar structure and π-electron system, can influence reaction pathways through both steric hindrance and electronic interactions. The butyl group, being a simple alkyl group, will primarily exert steric effects. The interplay of these factors, along with the stereochemistry at the C1 and C2 positions, will ultimately determine the stereochemical outcome of its reactions.

Mechanistic Pathways of Chemical Transformations Involving this compound

Oxidative Cleavage Reactions of 1,2-Diols

A characteristic reaction of vicinal diols is their oxidative cleavage, where the carbon-carbon bond between the two hydroxyl-bearing carbons is broken, typically yielding two carbonyl compounds. doubtnut.com

Mechanism of Periodic Acid and Metal-Catalyzed Cleavage

Periodic Acid (HIO₄) Cleavage: The oxidative cleavage of 1,2-diols by periodic acid is a selective reaction for vicinal diols. The mechanism proceeds through the formation of a cyclic periodate (B1199274) ester intermediate. doubtnut.comchemtube3d.com The iodine atom in periodic acid is in a high positive oxidation state, readily accepting electrons. doubtnut.com This cyclic intermediate then breaks down, cleaving the C-C bond and forming two carbonyl groups, while the periodic acid is reduced to iodic acid (HIO₃). doubtnut.com The nature of the resulting carbonyl compounds (aldehydes or ketones) depends on the substituents on the diol.

Metal-Catalyzed Cleavage: Various transition metals can catalyze the oxidative cleavage of vicinal diols. researchgate.net These reactions often offer greener alternatives to traditional methods. For example, iron-based heterogeneous catalysts, such as monomeric Fe species within MFI zeolites, can catalyze the oxidative cleavage of vicinal diols to carboxylic acids using hydrogen peroxide as a green oxidant under mild conditions. researchgate.net Vanadium complexes have also been shown to be effective catalysts for the aerobic oxidative C-C bond cleavage of vicinal diols. unipd.it The mechanism for metal-catalyzed deoxydehydration (DODH), a related process converting vicinal diols to alkenes, can involve the oxidative cleavage of the diol substrate. In this pathway, a metal-oxo-diolate undergoes C-C bond cleavage to yield two carbonyl compounds and a reduced metal center. royalsocietypublishing.org

Stereospecific Conversion of 1,2-Diols to Alkenes (e.g., via Thionocarbonates)

The conversion of 1,2-diols to alkenes is a valuable transformation in organic synthesis, and several methods have been developed to achieve this with high stereospecificity. koreascience.kr One of the most prominent methods is the Corey-Winter olefination, which proceeds via a cyclic thionocarbonate intermediate. nrochemistry.comwikipedia.orgjk-sci.com

The reaction is highly stereospecific: a cis-diol yields a cis-alkene, while a trans-diol produces a trans-alkene. wikipedia.orgjk-sci.com The process begins with the conversion of the 1,2-diol to a cyclic thiocarbonate. nrochemistry.com This is often achieved using reagents like thiophosgene (B130339) or the safer alternative, 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). wikipedia.orgjk-sci.com

The second step involves the decomposition of the cyclic thionocarbonate to the corresponding alkene. This is typically accomplished by treatment with a phosphite (B83602) reagent, such as trimethyl phosphite, which attacks the sulfur atom. nrochemistry.comwikipedia.org Two main mechanistic pathways have been proposed for this step:

Carbene intermediate pathway: The phosphite attacks the sulfur, leading to the formation of S=P(OR)₃ and a carbene intermediate. This carbene then collapses, eliminating carbon dioxide to form the alkene. wikipedia.orgjk-sci.com

Non-carbene pathway: An alternative mechanism involves the attack of a carbanion by a second molecule of trimethyl phosphite, leading to the cleavage of the sulfur-carbon bond. The resulting phosphorus-stabilized carbanion then undergoes elimination to yield the alkene. wikipedia.org

The Corey-Winter olefination is particularly useful for synthesizing highly substituted and sterically hindered alkenes with good yields. nrochemistry.comjk-sci.com The mild conditions of some variations of this reaction make it suitable for use in the synthesis of complex and sensitive molecules. bolivianchemistryjournal.org

Interactive Data Tables

Table 1: Stereoselective Transformations of Vicinal Diols

Reaction Type Reagents/Catalyst Stereochemical Outcome Reference(s)
Asymmetric Dihydroxylation Osmium tetroxide, chiral ligands Enantioselective formation of cis-diols nih.gov
Epoxidation/Ring-Opening Peroxy acids, then nucleophilic opening Enantioselective formation of trans-diols nih.gov
Nickel-Catalyzed Reductive Coupling Ni(cod)₂, phosphoramidite (B1245037) ligands Diastereo- and enantioselective formation of monoprotected diols acs.org
Biocatalytic Dihydroxylation Monooxygenase, epoxide hydrolase Enantioselective formation of (S)- or (R)-vicinal diols researchgate.netacs.org

Table 2: Mechanistic Intermediates in Vicinal Diol Reactions

Reaction Key Intermediate Description Reference(s)
Periodic Acid Cleavage Cyclic periodate ester Formed by the reaction of the diol with periodic acid, precedes C-C bond cleavage. doubtnut.comchemtube3d.com
Metal-Catalyzed Deoxydehydration Metal-oxo-diolate Undergoes C-C bond cleavage in some pathways to yield carbonyls and a reduced metal center. royalsocietypublishing.org
Corey-Winter Olefination Cyclic thionocarbonate Formed from the diol and a thiocarbonyl source, precursor to the alkene. nrochemistry.comwikipedia.orgjk-sci.com

Pinacol (B44631) Rearrangement Mechanism and 1,2-Shift Dynamics in Diol Rearrangements

The pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol to a ketone. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org For an unsymmetrical diol such as this compound, the reaction pathway is dictated by the relative stability of the intermediate carbocations and the migratory aptitude of the substituents.

The mechanism commences with the protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to form a carbocation. masterorganicchemistry.comchemistrysteps.com In the case of this compound, two possible carbocations can be formed: a tertiary benzylic carbocation at C2 (by loss of the C1 hydroxyl group) or a secondary carbocation at C1 (by loss of the C2 hydroxyl group). The tertiary benzylic carbocation is significantly more stable due to the resonance delocalization of the positive charge by the phenyl group. Consequently, the reaction will preferentially proceed through this intermediate.

Once the more stable tertiary carbocation is formed, a 1,2-shift of a substituent from the adjacent carbon (C1) occurs to the electron-deficient center. This is followed by deprotonation of the remaining hydroxyl group to yield the final ketone product. The relative ability of a group to migrate is known as its migratory aptitude. wikipedia.orgbyjus.com

The migratory aptitude is influenced by several factors, including the ability of the migrating group to stabilize the developing positive charge at the migration terminus. stackexchange.com While a definitive order of migratory aptitude is not universally agreed upon and can be influenced by reaction conditions, some general trends have been established. stackexchange.comlibretexts.org

Table 1: General Migratory Aptitude of Various Groups in Pinacol Rearrangement

Migrating GroupGeneral Migratory Aptitude
Aryl (e.g., Phenyl)High
Hydride (H)High
Alkyl (e.g., Butyl, Methyl)Moderate to Low

In the rearrangement of the tertiary benzylic carbocation derived from this compound, the migrating group would be one of the substituents on C1. Since C1 is a primary carbon bearing two hydrogen atoms and attached to the rest of the hexyl chain, a hydride shift is a highly probable event. The migration of the butyl group is also possible. The phenyl group itself is not on the migrating carbon in the preferred pathway. The competition between hydride and butyl migration will determine the final product. Given the generally high migratory aptitude of hydride, a 1,2-hydride shift is expected to be a major pathway.

Elucidation of Chemoselective Oxidation Mechanisms for 1,2-Diols to α-Hydroxy Acids

The selective oxidation of 1,2-diols to α-hydroxy acids is a valuable transformation in organic synthesis, as these products are important building blocks for biologically active molecules. acs.org However, this conversion is often challenging due to competing side reactions like oxidative cleavage of the carbon-carbon bond. acs.org

A significant advancement in this area is the development of a chemoselective catalytic oxidation system using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), sodium hypochlorite (B82951) (NaOCl), and sodium chlorite (B76162) (NaClO₂) under two-phase conditions (e.g., toluene (B28343) and water). organic-chemistry.orgacs.orgnih.gov This method has proven effective for a wide range of 1,2-diols, affording α-hydroxy acids in high yields with minimal oxidative cleavage. acs.orgorganic-chemistry.org

The mechanism of this selective oxidation is attributed to the formation of a TEMPO-ClO₂ charge-transfer (CT) complex. organic-chemistry.orgacs.orgresearchgate.net The reaction proceeds through the following key steps:

The 1,2-diol, being more soluble in the organic phase, is oxidized by the active oxoammonium species of TEMPO.

The resulting α-hydroxy acid is more soluble in the aqueous phase, which effectively removes it from the reaction environment in the organic layer, thus preventing further oxidation and cleavage. organic-chemistry.org

The hydrophilic oxoammonium species forms a hydrophobic CT complex with ClO₂, allowing the active oxidant to be present in the organic phase where the diol substrate resides. organic-chemistry.orgacs.org

This solubility-controlled mechanism is crucial for the high chemoselectivity observed. acs.org The use of hydrophobic solvents like toluene enhances this selectivity. organic-chemistry.org

Table 2: Chemoselective Oxidation of Various 1,2-Diols to α-Hydroxy Acids using the TEMPO/NaOCl/NaClO₂ System

Substrate (1,2-Diol)Product (α-Hydroxy Acid)Yield (%)
1,2-Octanediol2-Hydroxyoctanoic acid95
1-Phenyl-1,2-ethanediol2-Hydroxy-2-phenylacetic acid91
1,2-Dodecanediol2-Hydroxydodecanoic acid94

Data adapted from research on chemoselective oxidation of 1,2-diols. The yields are representative and may vary based on specific reaction conditions. acs.org

For this compound, this method is expected to selectively oxidize the primary alcohol at the C1 position to a carboxylic acid, yielding (2R)-2-hydroxy-2-phenylhexanoic acid. The stereocenter at C2 is likely to remain intact during this process, as the reaction conditions have been shown to preserve the stereochemistry of optically active α-hydroxy acids. organic-chemistry.org The presence of the phenyl group on the tertiary alcohol at C2 would further disfavor oxidation at this position, enhancing the chemoselectivity for the primary alcohol.

Other methods for the selective oxidation of vicinal diols often lead to α-hydroxy ketones. For instance, palladium-based catalysts have been shown to selectively oxidize the secondary alcohol in a vicinal diol. nih.govacs.org The use of NaBrO₃/NaHSO₃ also tends to yield α-hydroxy ketones and shows a dependence on pH. researchgate.net These alternative methods highlight the importance of reagent and catalyst selection in directing the outcome of diol oxidation.

Theoretical and Computational Investigations of 2r 2 Phenylhexane 1,2 Diol

Application of Quantum-Chemical Methods for Molecular Structure and Reactivity

Quantum-chemical methods are instrumental in elucidating the molecular intricacies of (2R)-2-phenylhexane-1,2-diol. These computational approaches provide a lens into the molecule's structure and inherent reactivity, offering insights that complement and often guide experimental studies.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone for investigating the geometric and electronic properties of diols like this compound. DFT calculations are employed to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of computational cost and accuracy. For instance, DFT has been used to study intramolecular hydrogen bonding in various diols by analyzing optimized geometries and electron density distributions. nih.gov While some studies suggest that vicinal diols may not form true intramolecular hydrogen bonds based on strict topological criteria, DFT calculations remain crucial for understanding the conformational preferences and the subtle interplay of forces that dictate the three-dimensional arrangement of the molecule. nih.gov

The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also a key output of DFT calculations. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about orbital interactions, such as the stabilizing hyperconjugative interactions that influence bond lengths and reactivity. yu.edu.jo For example, the overlap between sigma (σ) bonding orbitals and sigma-star (σ*) antibonding orbitals can lead to bond elongation, a factor that can be critical in understanding reaction mechanisms. yu.edu.jo

Ab Initio Methods (e.g., Møller-Plesset Perturbation Theory) in Diol Studies

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for studying diols. Møller-Plesset perturbation theory (MP), particularly at the second order (MP2), is a widely used post-Hartree-Fock method that incorporates electron correlation effects, which are often crucial for accurately describing non-covalent interactions like hydrogen bonding. wikipedia.orgsmu.eduresearchgate.net

The study of diol conformations, especially those involving intramolecular hydrogen bonds, often necessitates the use of high-level ab initio methods like MP2. acs.org These methods provide more reliable relative energies between different conformers compared to simpler models. acs.org The development of MP2 has progressed significantly, allowing for its application to increasingly larger systems, making it a valuable tool for studying molecules of the size and complexity of this compound. smu.eduresearchgate.net While MP theory is not without its limitations, such as potential convergence issues at higher orders, MP2 generally provides a robust description of electron correlation and is frequently used as a benchmark for other methods. wikipedia.orgsmu.edu

Conformational Analysis and Energetic Landscapes of this compound

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional shape and the relative energies of its accessible conformations. Conformational analysis, therefore, is a critical area of study, often employing a combination of experimental techniques and computational modeling.

Computational methods, ranging from molecular mechanics to high-level quantum chemical calculations, are used to map the potential energy surface of the molecule. This allows for the identification of stable conformers (local minima) and the transition states that connect them. For vicinal diols, a key conformational feature is the dihedral angle between the two hydroxyl groups. For instance, in ethane-1,2-diol, the gauche conformation is found to be more stable than the anti conformation due to the formation of an intramolecular hydrogen bond. pearson.comvaia.com

Prediction and Validation of Spectroscopic Properties through Computational Models

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be used to validate theoretical models against experimental data. For this compound, the prediction of vibrational (infrared) and nuclear magnetic resonance (NMR) spectra is of particular importance.

DFT calculations are commonly used to compute vibrational frequencies. mdpi.com By comparing the calculated spectrum with the experimental one, researchers can confirm the predicted lowest-energy conformation and gain confidence in the computational model. For example, the characteristic stretching frequencies of the hydroxyl (O-H) groups are sensitive to their environment, including their participation in hydrogen bonding. mdpi.com

Similarly, NMR chemical shifts and coupling constants can be calculated using quantum mechanical methods. These calculations can aid in the assignment of complex NMR spectra and provide further evidence for the dominant conformation in solution. The accurate prediction of these spectroscopic parameters is a testament to the predictive power of modern computational chemistry.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Understanding the mechanisms of chemical reactions involving this compound is crucial for controlling its synthesis and predicting its reactivity. Computational chemistry offers a window into the fleeting world of transition states and reaction intermediates that are often difficult to observe experimentally. rsc.org

By mapping the potential energy surface of a reaction, computational methods can identify the lowest-energy pathway from reactants to products. This involves locating the transition state structure, which represents the energy maximum along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate. For reactions involving diols, such as rearrangements or oxidations, computational studies can elucidate the detailed steps of the mechanism, including bond breaking and bond formation events. yu.edu.jo For example, in the pinacol (B44631) rearrangement of 1,2-diols, computational studies have been used to distinguish between concerted and stepwise mechanisms. yu.edu.jo

Molecular Recognition and Intermolecular Interaction Analysis via Computational Chemistry

Molecular recognition, the specific interaction between two or more molecules, is fundamental to many biological and chemical processes. cnr.itescholarship.org For this compound, understanding its interactions with other molecules, such as enzymes or receptors, is key to elucidating its biological function.

Computational chemistry provides a powerful framework for studying these intermolecular interactions. cnr.it Methods like molecular docking can predict the preferred binding orientation of this compound within a protein's active site. Molecular dynamics (MD) simulations can then be used to explore the dynamic nature of this interaction over time, providing insights into the stability of the complex and the key intermolecular forces at play, such as hydrogen bonds, van der Waals interactions, and hydrophobic interactions. escholarship.org These computational approaches are invaluable in the field of drug design and in understanding the molecular basis of biological regulation. cnr.it

Advanced Applications and Concepts of 2r 2 Phenylhexane 1,2 Diol in Academic Research

(2R)-2-phenylhexane-1,2-diol as a Chiral Building Block in Complex Organic Synthesis

Chiral 1,2-diols are recognized as one of the most valuable structural motifs in organic synthesis, frequently found in natural products, pharmaceuticals, and serving as versatile synthons for further chemical transformations. researchgate.net The compound this compound, possessing a specific (R)-configuration at a tertiary alcohol center, a primary alcohol, a phenyl group, and a butyl chain, represents a valuable chiral precursor. The development of modular and stereoselective methods to synthesize such chiral diols is a significant area of research, often aiming to produce these key intermediates from readily available bulk chemicals. springernature.comnih.govresearchgate.net

The true value of a chiral building block like this compound lies in its ability to be transformed into more complex, stereochemically defined molecules. Chiral diols are foundational for the synthesis of a wide array of other structures. For instance, they are common precursors for creating chiral epoxides, which are themselves highly reactive and useful intermediates for introducing new functional groups with stereochemical control.

Furthermore, the diol functionality can be exploited in multi-step syntheses to build intricate molecular frameworks. Research has demonstrated the use of C2-symmetric chiral diols in a variety of synthetic transformations, including enantioselective reductions and dihydroxylation of olefins, highlighting their importance as chiral auxiliaries and ligands. scispace.com The synthesis of functionally rich building blocks, such as those derived from the asymmetric ring-opening of cyclobutenes, yields 1,2-diol fragments that are instrumental in the total synthesis of natural products like insect pheromones and monosaccharides. researchgate.net These examples underscore the potential of a specific chiral diol like this compound to serve as a starting point for constructing advanced molecular architectures.

A significant challenge in organic synthesis is the construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms with a specific three-dimensional arrangement. nih.govpnas.org The creation of these centers is difficult due to the steric hindrance involved in forming the necessary carbon-carbon bonds. pnas.org

Catalytic asymmetric methods, particularly palladium-catalyzed allylic alkylation, have emerged as powerful tools for assembling these complex structures. nih.govcaltech.edu These reactions often rely on the use of chiral ligands or chiral starting materials to control the stereochemical outcome. While direct studies involving this compound are not prevalent, the principles of asymmetric synthesis suggest its potential utility. A chiral diol can be converted into a chiral nucleophile or electrophile, which then participates in a bond-forming reaction to create a quaternary center. For example, chiral aldehydes derived from diols can undergo allylboration to stereoselectively form all-carbon quaternary centers as part of a larger molecule. researchgate.net The development of methods for creating these centers in acyclic systems is an area of intense contemporary research, reflecting their importance in complex molecule synthesis. rsc.org

Use in the Construction of Advanced Chiral Molecular Architectures

Derivatization and Selective Functionalization of the Diol Moiety

The presence of two hydroxyl groups with different steric and electronic environments (a primary and a tertiary alcohol) in this compound presents a classic challenge in regioselective functionalization. rsc.org Developing strategies to selectively modify one hydroxyl group while leaving the other untouched is crucial for its use as a versatile building block. Organocatalysis has provided a wealth of methods for such selective transformations under mild conditions. rsc.org

A key approach involves the use of chiral catalysts that can reversibly bind to the diol, creating a chiral environment that favors the functionalization of one hydroxyl group over the other. nih.gov For instance, chiral organic catalysts have been used to achieve the silylation of a secondary alcohol in the presence of a primary one, a feat that overcomes the inherent greater reactivity of the primary alcohol. nih.gov This type of regiodivergent resolution allows for the separation of enantiomers while simultaneously introducing a protecting group at a specific position, generating highly valuable, enantioenriched products in a single step. nih.govnih.gov

Creating differentiated diol derivatives, where each hydroxyl group is uniquely protected or functionalized, is essential for multi-step synthesis. A powerful strategy for preparing optically active trans-1,2-diol monosilyl ethers involves a three-step sequence starting from a ketone. nih.govharvard.eduharvard.edu This method includes:

Formation of a silyl (B83357) enol ether.

Shi asymmetric epoxidation to create a chiral epoxide.

Regio- and stereospecific ring-opening of the epoxide with a nucleophile (like a hydride or alkylide). nih.govharvard.eduacs.org

This sequence has proven to be a general and promising method for the enantio- and diastereocontrolled synthesis of differentiated cyclic and acyclic trans-1,2-diols. nih.govharvard.edu The use of robust silyl ethers, such as the tert-butyldiphenylsilyl (TBDPS) group, is often favored due to their stability. nih.govharvard.edu

Below is a table summarizing general strategies for achieving differentiated diol derivatives, which could be applicable to this compound.

Strategy Description Key Reagents/Catalysts Outcome References
Regiodivergent Kinetic Resolution A chiral catalyst preferentially functionalizes one enantiomer at the secondary hydroxyl and the other at the primary hydroxyl, allowing for their separation.Chiral organic catalysts, silylating agentsEnantioenriched, mono-protected diols nih.govnih.gov
Asymmetric Epoxidation/Reduction A ketone is converted to a chiral silyloxy epoxide, which is then opened stereospecifically to yield a differentiated diol derivative.Shi catalyst, Oxone, borane-THFOptically active trans-1,2-diol monosilyl ethers nih.govharvard.eduacs.org
Organoboron-Catalyzed Acylation A chiral boronic acid catalyst forms a temporary cyclic boronate ester with the diol, sterically shielding one hydroxyl group to direct acylation to the other.Chiral benzoxaborole or boroxarophenanthrene catalystsEnantioselective monoacylation or monoalkylation rsc.orgdicp.ac.cn
Temporary Acetal Protection The diol is temporarily masked as a cyclic acetonide, which creates a rigid framework, allowing for stereoselective functionalization at an adjacent C-H bond.Acetonide, photo-HAT/nickel co-catalysisModular synthesis of complex chiral diols springernature.comnih.govresearchgate.net

Supramolecular Chemistry and Host-Guest Interactions Involving 1,2-Diols

The field of supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The hydroxyl groups of 1,2-diols are excellent hydrogen bond donors, enabling them to participate in the formation of intricate hydrogen-bonding networks. rsc.org These interactions are fundamental to molecular recognition, where a host molecule selectively binds a specific guest molecule. nih.govresearchgate.net

The interaction between diols and boronic acids is a classic example of molecular recognition in supramolecular chemistry, involving the reversible formation of covalent bonds to create a stable cyclic boronate ester. scispace.com This principle is widely used in the design of sensors for saccharides, which are rich in diol functionalities. Phenyl-substituted molecules, in general, are of interest in host-guest chemistry due to their potential for π-π stacking and hydrophobic interactions, which can be modulated by encapsulation within macrocyclic hosts like cucurbit[n]urils. nih.govacs.orgrsc.org

While specific studies on the molecular recognition behavior of this compound are limited, its structural features suggest significant potential in this area. The combination of a chiral 1,2-diol moiety and a phenyl group allows for multiple points of interaction with a potential host molecule.

Hydrogen Bonding: The two hydroxyl groups can act as hydrogen bond donors to bind to complementary acceptor sites on a host.

Chiral Recognition: The defined (2R) stereocenter provides a specific three-dimensional shape, allowing for enantioselective recognition by a chiral host. This is a critical aspect of many biological systems and is a key goal in the design of artificial receptors. ontosight.ai

Hydrophobic and π-Interactions: The phenyl ring and the n-butyl chain introduce hydrophobic character, which can drive binding in aqueous environments through the hydrophobic effect. The phenyl ring can also engage in π-stacking interactions with other aromatic systems on a host molecule.

The design of synthetic receptors often involves creating molecular clefts or cavities with specific shapes and functional groups to achieve complementarity with a target guest. nih.gov A flexible host, such as a porphyrin dimer, can bind to chiral diols, and the resulting complex often exhibits induced chirality that can be detected by circular dichroism spectroscopy, allowing for the determination of the guest's absolute configuration. bohrium.com Similarly, chiral diols have been used as remote chiral auxiliaries to induce enantioselectivity in catalysis within a supramolecular assembly, where the chiral information is transmitted over a significant distance. acs.orgresearchgate.net These principles suggest that this compound could serve as a valuable guest molecule for studying and developing new systems for chiral recognition and supramolecular catalysis.

Role of Non-Covalent Interactions in Supramolecular Assemblies

The formation of complex and functional supramolecular architectures relies on a delicate balance of non-covalent interactions. numberanalytics.comthieme-connect.de In the context of this compound, the interplay of hydrogen bonding and van der Waals forces is paramount to its self-assembly and its ability to interact with other molecules in the solid state and in solution. sioc-journal.cnmdpi.com

Hydrogen Bonding: The two hydroxyl (-OH) groups of the diol are the primary sites for hydrogen bonding. savemyexams.com These groups can act as both hydrogen bond donors (from the hydrogen atom) and acceptors (via the lone pairs on the oxygen atoms). semanticscholar.org In the solid state, this dual capability often leads to the formation of extensive hydrogen-bond networks, where molecules are linked into chains, layers, or more complex three-dimensional structures. researchgate.netnih.govmdpi.com For instance, crystal structure analyses of similar chiral diols reveal that intermolecular O-H···O hydrogen bonds are a dominant feature, dictating the packing of the molecules in the crystal lattice. researchgate.netresearchgate.net The specific gauche conformation often adopted by 1,2-diols can also be stabilized by an intramolecular hydrogen bond between the two adjacent hydroxyl groups. mdpi.com

The table below summarizes the key non-covalent interactions involving this compound and their typical roles in forming supramolecular structures.

Interaction TypeParticipating Group(s)Role in Supramolecular Assembly
Hydrogen Bonding Hydroxyl (-OH) groupsDirects molecular orientation and forms the primary structural framework (e.g., chains, sheets). semanticscholar.orgnih.govmdpi.com
Van der Waals Forces Phenyl and hexyl groupsProvides overall stabilization and contributes to dense molecular packing. libretexts.orgwikipedia.org
π-π StackingPhenyl ringsOrients aromatic groups in a parallel or T-shaped fashion, adding to structural order. mdpi.comscbt.com
London DispersionHexyl chain, Phenyl ringWeak, attractive forces that are cumulative and significant for larger nonpolar groups. savemyexams.com

Development of this compound-Derived Chiral Ligands and Catalysts

Optically pure diols like this compound are highly valued as "chiral scaffolds." nih.gov They provide a robust and stereochemically defined framework for the synthesis of more complex chiral ligands and catalysts, which are essential tools in asymmetric synthesis for producing enantiomerically pure compounds. scbt.comnih.gov

Design Principles for Chiral Catalysts from Diol Scaffolds

The design of effective chiral catalysts from diol scaffolds follows several key principles aimed at creating a well-defined chiral environment around a metal center. The goal is to modify the reactivity and selectivity of the metal so that it preferentially forms one of two possible enantiomeric products. nih.gov

Transfer of Chirality : The fundamental principle is that the inherent stereochemistry of the diol scaffold is transferred to the catalytic system. The (R)-configuration at the C2 stereocenter of this compound dictates the three-dimensional arrangement of the resulting ligand and, consequently, the chiral pocket of the catalyst.

Creation of a C₂-Symmetric or Asymmetric Environment : Many highly successful chiral ligands possess C₂ symmetry, where the molecule can be rotated by 180° to yield an identical structure. nih.gov This symmetry can reduce the number of possible transition states in a reaction, simplifying analysis and often leading to higher enantioselectivity. Alternatively, non-symmetrical ligands can also be highly effective, sometimes outperforming their symmetric counterparts. nih.gov The diol scaffold can be used to build both types of ligands.

Steric and Electronic Tuning : The diol's hydroxyl groups are convenient handles for chemical modification. They can be converted into ethers, esters, or used to connect to phosphorus or nitrogen-containing groups to create a wide variety of bidentate or polydentate ligands (e.g., phosphinites, phosphonites). chemrxiv.org The bulky phenyl and hexyl groups on the this compound backbone provide significant steric hindrance, which is crucial for blocking certain approaches of a substrate to the catalytic center, thereby favoring a specific stereochemical outcome. scbt.com Adjusting substituents on the diol scaffold allows for fine-tuning of these steric and electronic properties to optimize catalyst performance for a specific reaction. chemrxiv.org

Conformational Rigidity : An effective chiral ligand often has a rigid or semi-rigid structure. This conformational constraint helps to create a well-defined and predictable chiral pocket, which enhances enantioselective recognition of the substrate. The diol backbone contributes to this rigidity, which can be further enhanced by incorporating it into cyclic structures, such as ketals, acetals, or boronate esters. nih.govdicp.ac.cn

Design PrincipleApplication to Diol ScaffoldsDesired Outcome
Chirality Transfer Use of an enantiopure diol like this compound.A catalyst with a defined three-dimensional chiral environment.
Symmetry Element Synthesis of C₂-symmetric or unsymmetrical ligands from the diol. nih.govReduced number of competing reaction pathways, leading to higher enantioselectivity. nih.gov
Steric/Electronic Tuning Modification of -OH groups and use of bulky backbone substituents. chemrxiv.orgOptimization of catalyst activity and selectivity for specific substrates. beilstein-journals.org
Conformational Rigidity Incorporating the diol into a cyclic system (e.g., acetal, boronate ester). dicp.ac.cnA predictable and stable chiral pocket, enhancing enantiomeric discrimination. dicp.ac.cn

Application in Asymmetric Catalytic Reactions (e.g., Diels-Alder, Alkylzinc Addition)

Chiral ligands derived from diol scaffolds are employed in a wide array of metal-catalyzed asymmetric reactions. nih.gov The catalyst, formed by coordinating the chiral ligand to a metal ion, orchestrates the approach of the reactants to favor the formation of one enantiomer of the product.

Asymmetric Diels-Alder Reaction: The Diels-Alder reaction is a powerful method for forming six-membered rings. In its asymmetric version, a chiral catalyst differentiates between the two faces of the dienophile or diene. Chiral Lewis acids, prepared from metals like titanium or aluminum and chiral diol-derived ligands, are effective catalysts for this transformation. researchgate.netumich.edu The catalyst coordinates to the dienophile, lowering its LUMO energy and simultaneously shielding one of its faces due to the steric bulk of the chiral ligand, forcing the diene to approach from the unhindered side. nih.govsioc-journal.cn This leads to the preferential formation of one enantiomer of the cyclic product. While direct examples using this compound are not prevalent in readily available literature, catalysts based on similar chiral diol frameworks like BINOL are widely used and demonstrate the principle effectively. researchgate.netmdpi.com

Asymmetric Alkylzinc Addition: The addition of organozinc reagents (like diethylzinc) to aldehydes is a classic method for forming new carbon-carbon bonds and creating chiral secondary alcohols. In the absence of a catalyst, this reaction produces a racemic mixture. However, when mediated by a chiral catalyst, high levels of enantioselectivity can be achieved. Chiral diols and their derivatives, including amino alcohols, are excellent ligands for this transformation. researchgate.net The mechanism involves the formation of a chiral zinc-alkoxide complex between the diol ligand, diethylzinc, and the aldehyde. The chiral ligand creates a sterically defined environment that forces the aldehyde to adopt a specific orientation, exposing one of its enantiotopic faces to attack by an ethyl group from the zinc reagent. Catalysts derived from chiral 1,2-diols have been shown to provide optically active secondary alcohols with significant enantiomeric excess (e.e.). researchgate.net

The following table presents representative data for asymmetric reactions catalyzed by systems based on chiral diol ligands, illustrating the effectiveness of this catalyst class.

ReactionChiral Ligand/Catalyst TypeSubstrateProduct Enantiomeric Excess (ee)
Diels-Alder Cinchona Alkaloid-Derived Bifunctional Catalyst3-Hydroxy-2-pyrone & N-methylmaleimide91% ee nih.gov
Diels-Alder Chiral N-triflylphosphoramide from diol scaffoldUnsaturated Acetal & CyclopentadieneUp to 98% ee umich.edu
Alkylzinc Addition (S,S)-1,2-Diphenylethan-1,2-diol/Ti(OiPr)₄Benzaldehyde & Diethylzinc78% ee researchgate.net
Alkynylzinc Addition BINOL-derived ligand/Ti(OiPr)₄Aromatic Aldehydes & Alkynylzinc>99% ee researchgate.net

Future Research Directions and Perspectives on 2r 2 Phenylhexane 1,2 Diol

Innovations in Efficient and Sustainable Synthetic Methodologies

The development of green and sustainable methods for synthesizing chiral molecules is a paramount goal in modern chemistry. nih.govnih.gov Future research will likely focus on moving away from traditional, often wasteful, synthetic routes towards more environmentally benign and economically viable alternatives for producing (2R)-2-phenylhexane-1,2-diol.

Key areas of innovation are expected to include:

Continuous Flow Chemistry: This technology offers enhanced control over reaction parameters, leading to improved yields, safety, and reduced waste generation compared to batch processes. bohrium.com The development of continuous flow systems for the asymmetric dihydroxylation of the corresponding alkene or other key bond-forming reactions could enable the scalable and efficient production of this compound. bohrium.com

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. rsc.org Future research may focus on designing novel chiral organocatalysts that can facilitate the enantioselective synthesis of this compound with high efficiency and selectivity. rsc.org

Synthetic ApproachPotential Advantages
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact. nih.gov
Continuous Flow ChemistryImproved process control, enhanced safety, scalability. bohrium.com
OrganocatalysisMetal-free catalysis, operational simplicity. rsc.org

Integration of Artificial Intelligence and Machine Learning in Diol Research

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical research, from reaction prediction to process optimization. acs.orgmit.edumednexus.org For a compound like this compound, AI and ML can offer powerful tools to accelerate discovery and development.

Potential applications include:

Predictive Modeling for Synthesis: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict optimal reaction conditions, including catalysts, solvents, and temperatures, for the synthesis of this compound. acs.org This can significantly reduce the number of experiments required, saving time and resources.

De Novo Design of Catalysts: AI can be employed to design novel chiral catalysts specifically tailored for the asymmetric synthesis of this diol. By analyzing structure-activity relationships, machine learning models can propose new catalyst structures with potentially higher efficiency and selectivity.

Spectroscopic Data Analysis: AI algorithms can aid in the analysis of complex spectroscopic data (e.g., NMR, Mass Spectrometry) for the characterization of this compound and its derivatives, facilitating faster and more accurate structural elucidation.

The integration of AI and ML is expected to create a more data-driven and efficient research landscape for chiral diols.

Exploration of Novel Reactivity and Unprecedented Transformations

While the primary hydroxyl groups of this compound are its most apparent reactive sites, future research will likely delve into uncovering new and unexpected chemical transformations. Understanding the subtle interplay of the phenyl group, the chiral centers, and the hydroxyl functionalities could lead to the discovery of novel reactions.

Areas ripe for exploration include:

Catalytic Asymmetric Reactions: The diol itself, or its derivatives, could serve as a chiral ligand or catalyst in a variety of asymmetric transformations. Its specific stereochemistry could induce high levels of enantioselectivity in reactions such as reductions, oxidations, or carbon-carbon bond-forming reactions.

Ring-Opening and Rearrangement Reactions: Investigating the behavior of this compound under various reaction conditions, including acidic, basic, or metal-catalyzed environments, could reveal novel rearrangement pathways, leading to the synthesis of complex and valuable molecular architectures.

Photochemical Transformations: The interaction of the phenyl group with light could be exploited to initiate novel photochemical reactions, potentially leading to the formation of unique cyclic or rearranged products. bohrium.com

A deeper understanding of the inherent reactivity of this compound will undoubtedly expand its utility as a versatile synthetic intermediate.

Expanding the Role of this compound in Chiral Material Science and Supramolecular Assemblies

The unique three-dimensional structure and chirality of this compound make it an attractive candidate for the construction of advanced materials with tailored properties.

Future research in this area could focus on:

Chiral Polymers: The diol can be incorporated as a monomer into polymerization reactions to create chiral polymers. chemrxiv.org These polymers could find applications in chiral chromatography, enantioselective separations, and as circularly polarized light-emitting materials.

Supramolecular Assemblies: The hydroxyl groups of this compound are capable of forming hydrogen bonds, which can drive the self-assembly of molecules into well-defined supramolecular structures. nih.govutwente.nl By controlling the assembly process, it may be possible to create chiral nanotubes, vesicles, or gels with unique optical or catalytic properties. nih.govutwente.nlmdpi.com The formation of these assemblies can be influenced by peripheral chiral centers, leading to complete asymmetric induction of supramolecular chirality. utwente.nl

Metal-Organic Frameworks (MOFs): The diol can act as a chiral building block in the synthesis of MOFs. These porous materials could exhibit enantioselective adsorption or catalysis, making them valuable for applications in chiral separations and asymmetric synthesis.

The ability of this compound to impart chirality at the molecular level and direct the formation of ordered structures at the macroscopic level opens up exciting possibilities for the development of new functional materials.

Q & A

Q. How can enzymatic pathways be leveraged for the biodegradation of this compound in environmental systems?

  • Methodology : Screen microbial strains (e.g., Sphingomonas spp.) known to degrade polycyclic aromatic hydrocarbons (PAHs). Use LC-MS to track metabolic intermediates and identify key enzymes (e.g., cytochrome P450 monooxygenases) via gene knockout studies. Optimize degradation efficiency under varying pH and temperature conditions .

Q. What strategies mitigate racemization during the derivatization of this compound?

  • Methodology : Protect hydroxyl groups with acid-labile silyl ethers (e.g., TBDMS) prior to functionalization. Monitor racemization via polarimetry or chiral HPLC after deprotection. Compare reaction conditions (temperature, solvent polarity) to minimize epimerization .

Data Interpretation & Experimental Design

Q. How should researchers address discrepancies in reported biological activity of this compound analogs?

  • Methodology : Replicate assays under standardized conditions (e.g., cell lines, incubation time). Perform dose-response curves and statistical meta-analysis of published data. Validate target interactions via molecular docking (e.g., AutoDock Vina) to identify binding modes with proteins like SARS-CoV-2 spike glycoprotein .

Q. What experimental designs optimize the scale-up of this compound synthesis without compromising enantiopurity?

  • Methodology : Use flow chemistry to enhance mixing and heat transfer during dihydroxylation. Implement inline PAT (process analytical technology) tools (e.g., FTIR probes) for real-time monitoring. Compare batch vs. continuous processes for yield and e.e. retention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.